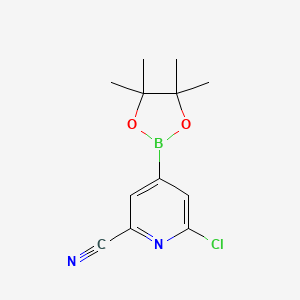

6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile

CAS No.: 2223032-34-4

Cat. No.: VC6435642

Molecular Formula: C12H14BClN2O2

Molecular Weight: 264.52

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2223032-34-4 |

|---|---|

| Molecular Formula | C12H14BClN2O2 |

| Molecular Weight | 264.52 |

| IUPAC Name | 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile |

| Standard InChI | InChI=1S/C12H14BClN2O2/c1-11(2)12(3,4)18-13(17-11)8-5-9(7-15)16-10(14)6-8/h5-6H,1-4H3 |

| Standard InChI Key | RXGCAGUABNZLIK-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Cl)C#N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a pyridine ring substituted with:

-

A chlorine atom at the 6-position, which enhances electrophilicity and directs subsequent functionalization.

-

A nitrile group (-C≡N) at the 2-position, contributing to polarity and enabling further transformations such as hydrolysis to carboxylic acids.

-

A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 4-position, a key functional group for Suzuki-Miyaura cross-coupling reactions .

The molecular formula is C₁₂H₁₄BClN₂O₂, with a molecular weight of 265.52 g/mol. Its structure is validated by spectral data from analogous compounds, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile (CAS 741709-62-6), which shares the boronate and nitrile motifs .

Synthesis and Precursors

The synthesis typically involves:

-

Halogenation: Starting with 4-bromo-6-chloropicolinonitrile, introducing the boronate ester via palladium-catalyzed borylation.

-

Miyaura Borylation: Reacting the halogenated precursor with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) .

A representative procedure yields 57% under optimized conditions (1,4-dioxane, 80°C, 12 hours) .

Physicochemical Properties

Thermal Stability and Solubility

-

Melting Point: Analogous boronate esters exhibit melting points between 60–61°C .

-

Boiling Point: Estimated at 365–370°C based on similar compounds .

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, THF) but insoluble in water. Computed logP values (~1.89) indicate moderate lipophilicity .

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at 2220 cm⁻¹ (C≡N stretch) and 1350 cm⁻¹ (B-O bond).

-

¹H NMR: Signals for pinacol methyl groups at δ 1.25 ppm and pyridine protons at δ 7.8–8.5 ppm .

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The boronate ester undergoes coupling with aryl halides to form biaryl structures, critical in drug discovery. For example:

This reaction is employed in synthesizing kinase inhibitors and fluorescent probes .

Nitrile Transformations

The nitrile group can be:

-

Hydrolyzed to carboxylic acids under acidic conditions.

-

Reduced to amines using LiAlH₄.

-

Cyclized into heterocycles (e.g., tetrazoles) via click chemistry .

Industrial and Research Applications

Pharmaceutical Intermediates

This compound is a precursor to:

-

Anticancer Agents: Boron-containing analogs of tyrosine kinase inhibitors.

-

Antivirals: Used in the synthesis of protease inhibitors targeting RNA viruses .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume